molecular formula C8H8N4O B13222967 8-Hydrazinyl-1,2-dihydroquinoxalin-2-one

8-Hydrazinyl-1,2-dihydroquinoxalin-2-one

Cat. No.: B13222967
M. Wt: 176.18 g/mol
InChI Key: IJJHGVFQGLKCPO-UHFFFAOYSA-N
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Description

8-Hydrazinyl-1,2-dihydroquinoxalin-2-one is a heterocyclic compound with the molecular formula C8H8N4O It is a derivative of quinoxalin-2-one and contains a hydrazinyl group at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydrazinyl-1,2-dihydroquinoxalin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-hydrazinylquinoxaline-2(1H)-one with 2-hydroxyimino-1,3-dicarbonyl compounds in acetic acid at 50-55°C. This reaction yields the desired product in excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

8-Hydrazinyl-1,2-dihydroquinoxalin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can modify the hydrazinyl group.

    Substitution: The hydrazinyl group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

8-Hydrazinyl-1,2-dihydroquinoxalin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Hydrazinyl-1,2-dihydroquinoxalin-2-one involves its interaction with various molecular targets. The hydrazinyl group can form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound can also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    Quinoxalin-2-one: A parent compound with similar structural features but lacking the hydrazinyl group.

    3-Hydrazinylquinoxaline-2(1H)-one: A closely related compound with a hydrazinyl group at the 3rd position.

    Substituted Quinoxalin-2-ones: Various derivatives with different substituents at different positions on the quinoxaline ring.

Uniqueness

8-Hydrazinyl-1,2-dihydroquinoxalin-2-one is unique due to the presence of the hydrazinyl group at the 8th position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with specific properties .

Properties

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

8-hydrazinyl-1H-quinoxalin-2-one

InChI

InChI=1S/C8H8N4O/c9-12-6-3-1-2-5-8(6)11-7(13)4-10-5/h1-4,12H,9H2,(H,11,13)

InChI Key

IJJHGVFQGLKCPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)NN)NC(=O)C=N2

Origin of Product

United States

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